molecular formula C12H9Cl3N2 B13915076 6-Chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine CAS No. 825643-67-2

6-Chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine

Cat. No.: B13915076
CAS No.: 825643-67-2
M. Wt: 287.6 g/mol
InChI Key: OCFNOFICMAAPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine is a potent small-molecule inhibitor of the proprotein convertase furin, a key enzyme implicated in the pathogenesis of numerous viral infections and other diseases . This compound belongs to the (3,5-dichlorophenyl)pyridine class of inhibitors, which exhibit high cellular potency and demonstrate antiviral activity against pathogens such as the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) by preventing the cleavage of viral glycoproteins essential for replication . Its primary research value lies in its unique, non-canonical binding mechanism. Structural studies reveal that the inhibitor induces significant conformational rearrangements in furin's active-site cleft, leading to the formation of a new hydrophobic pocket where its 3,4-dichlorophenyl moiety binds . This mechanism is characterized by slow off-rate binding kinetics and a strong stabilization of the enzyme-inhibitor complex, resulting in potent inhibition with IC50 values reported in the low nanomolar range . Chlorinated heterocyclic compounds, like this pyridine derivative, are of significant interest in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine, underscoring their importance in developing new therapeutic agents . This makes 6-Chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine a valuable chemical tool for probing furin biology, investigating the molecular mechanisms of viral infectivity, and serving as a lead structure in the discovery of broad-spectrum antiviral therapeutics and treatments for furin-dependent cancers .

Properties

CAS No.

825643-67-2

Molecular Formula

C12H9Cl3N2

Molecular Weight

287.6 g/mol

IUPAC Name

6-chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine

InChI

InChI=1S/C12H9Cl3N2/c1-16-11-6-17-12(15)5-8(11)7-2-3-9(13)10(14)4-7/h2-6,16H,1H3

InChI Key

OCFNOFICMAAPOU-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution Using Monomethylamine Gas and 2-Chloro-5-chloromethylpyridine

A key industrially viable method involves the nucleophilic substitution of 2-chloro-5-chloromethylpyridine with monomethylamine gas in a toluene solvent system under controlled low temperatures (-5°C to 5°C). The process is characterized by:

  • Dissolving 2-chloro-5-chloromethylpyridine in toluene.
  • Passing monomethylamine gas into the toluene solution at a controlled rate (100–200 kg/h) while maintaining the temperature between -5°C and 0°C.
  • Slow dropwise addition of the chloromethylpyridine solution to the monomethylamine-containing toluene.
  • Post-reaction hydrolysis and washing to remove impurities.
  • Recovery of N-(6-chloro-3-pyridylmethyl)-methylamine by distillation of toluene.

This method achieves a high purity product (~98.5%) and is noted for its simplicity, safety, and environmental friendliness, making it amenable to scale-up and industrial production.

Reaction Summary:

$$
\text{2-chloro-5-chloromethylpyridine} + \text{CH}3\text{NH}2 \rightarrow \text{N-(6-chloro-3-pyridylmethyl)-methylamine}
$$

Process Parameters:

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
1 Dissolve 2-chloro-5-chloromethylpyridine in toluene -5 to 5 5 (dropwise addition) Stirred continuously
2 Pass monomethylamine gas into toluene -2 to 0 1.5–2.5 (post-addition) Gas flow rate: 100–200 kg/h
3 Hydrolysis and washing of reaction mixture Ambient - Separation of aqueous and organic phases
4 Distillation to recover product Ambient to reflux - Toluene reclaimed, product isolated

Amide Coupling and Nucleophilic Substitution for Final Compound Assembly

In medicinal chemistry contexts, the final compound or its analogs are often synthesized by:

  • Preparing Boc-protected piperazine or related amine intermediates via nucleophilic substitution or Buchwald–Hartwig amination.
  • Deprotecting to obtain free amines.
  • Coupling with 2-(3,4-dichlorophenyl)acetic acid using coupling reagents such as HOBt and EDC-HCl.
  • Purification by aqueous extraction and chromatographic methods to achieve high purity (>95%).

Comparative Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Industrial Suitability
Nucleophilic substitution with monomethylamine gas 2-chloro-5-chloromethylpyridine, monomethylamine gas, toluene, low temp (-5 to 0°C) High purity, safe, environmentally friendly, scalable Requires careful temperature control and gas handling High
Pd-catalyzed C–N cross-coupling Chloropyridines, anilines, Pd catalyst, base, moderate temp Mild conditions, versatile for complex derivatives Catalyst cost, potential sensitivity to functional groups Moderate to high
Amide coupling with HOBt/EDC-HCl Boc-protected amines, 2-(3,4-dichlorophenyl)acetic acid, coupling reagents High purity, modular, suitable for analog synthesis Multi-step, requires purification steps Moderate

Chemical Reactions Analysis

6-Chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and dichlorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for redox reactions, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine ()
  • Molecular Formula : C₁₃H₁₂ClFN₂
  • Key Differences : The phenyl ring at the 4-position is substituted with 4-fluoro-2-methyl groups instead of 3,4-dichloro.
  • Impact: The fluorine atom introduces electronegativity but reduces steric bulk compared to chlorine.
6-Chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine ()
  • Molecular Formula : C₁₃H₁₁Cl₂N₃O₂
  • Key Differences : Features a nitro group at the 3-position and an ethyl-linked 4-chlorophenyl group at the 2-position.
  • The ethyl spacer may reduce steric hindrance, enhancing binding to flat aromatic pockets in biological targets .

Core Ring Modifications

6-(4-Chlorophenyl)-N-(3-pyridylmethyl)pyridazin-3-amine ()
  • Molecular Formula : C₁₆H₁₃ClN₄
  • Key Differences : Replaces the pyridine core with a pyridazine ring (two adjacent nitrogen atoms).
  • Impact :
    • Pyridazine’s electron-deficient nature alters binding affinity to enzymes like kinases or phosphodiesterases.
    • The additional nitrogen may enhance solubility but reduce metabolic stability compared to pyridine derivatives .
6-Chloro-N-(3-methoxypropyl)-2-(methylthio)pyrimidin-4-amine ()
  • Molecular Formula : C₉H₁₅ClN₄OS
  • Key Differences : Pyrimidine core with methylthio and methoxypropylamine groups.
  • Impact :
    • The methylthio group increases lipophilicity (LogP ≈ 3.96), favoring CNS penetration.
    • Pyrimidine’s dual nitrogen atoms could enhance hydrogen-bonding interactions in ATP-binding pockets .

Functional Group Variations

N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine ()
  • Molecular Formula : C₇H₉ClN₂
  • Key Differences : Simplified structure with a chloropyridinylmethyl group directly attached to N-methylamine.
  • Impact: Reduced steric hindrance may improve synthetic accessibility but lower target specificity.

Research Findings and Implications

  • Halogen Effects : The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects , critical for binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • N-Methylamine : The N-methyl group likely reduces metabolic oxidation compared to primary amines, improving pharmacokinetic stability .
  • Ring Systems : Pyridine derivatives generally exhibit better metabolic stability than pyridazines or pyrimidines due to reduced electron deficiency .

Biological Activity

6-Chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including the presence of chlorine and a methyl group on the pyridine ring, suggest promising pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC12H9Cl2N2
Molecular Weight287.12 g/mol
CAS Number825643-66-1

This structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis and drug development.

Research indicates that 6-Chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can inhibit the growth of various bacterial strains. The presence of electron-withdrawing groups (EWGs) enhances its antimicrobial properties by stabilizing the active site interactions with bacterial enzymes.
  • Anticancer Properties : The compound has shown potential in inducing apoptosis in cancer cell lines. For instance, derivatives similar to this compound have been reported to exhibit cytotoxic effects against human breast adenocarcinoma (MCF-7) and other cancer cell lines through mechanisms involving caspase activation and cell cycle arrest at the G1 phase .
  • Anti-inflammatory Effects : Some studies have hinted at anti-inflammatory properties, likely due to its ability to modulate inflammatory cytokine production.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for drug development:

  • Cytotoxicity Studies : A study demonstrated that compounds structurally related to 6-Chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
  • Mechanistic Insights : Flow cytometry assays revealed that certain derivatives not only inhibited cell proliferation but also triggered apoptosis via increased activity of caspases 3 and 7 in MCF-7 cells . This suggests that modifications to the compound's structure could enhance its anticancer efficacy.

Comparative Analysis with Similar Compounds

The biological activity of 6-Chloro-4-(3,4-dichlorophenyl)-N-methylpyridin-3-amine can be compared with other related compounds:

Compound NameIC50 (μM)Activity Type
6-Chloro-4-(2,4-dichlorophenyl)-N-methylpyridin-3-amine0.48Anticancer
6-Chloro-N,N-dimethylpyridazin-3-amine0.76Antimicrobial
1,2,4-Oxadiazole Derivatives<1Anticancer

The table illustrates that while related compounds exhibit varying degrees of biological activity, modifications to the core structure can lead to enhanced therapeutic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.